CATIONIC STARCH PHOSPHATE

Papermaking wet-end additives Drainage improvement Amphoteric starch

Cationic Starch Phosphate (CAS 101981-91-3) is a chemically modified, amphoteric starch derivative carrying both quaternary ammonium cationic groups and anionic phosphate ester groups on the amylose/amylopectin backbone. It is classified as a starch tetrahydrogen triphosphate 2-hydroxy-3-(trimethylammonio)propyl ether chloride sodium salt, typically synthesized by sequential or simultaneous cationization (e.g., with CHPTAC) and phosphorylation (e.g., with sodium tripolyphosphate).

Molecular Formula C15H26O
Molecular Weight 0
CAS No. 101981-91-3
Cat. No. B1166122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCATIONIC STARCH PHOSPHATE
CAS101981-91-3
Molecular FormulaC15H26O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cationic Starch Phosphate (CAS 101981-91-3) — Procurement-Relevant Identity, Class & Functional Baseline


Cationic Starch Phosphate (CAS 101981-91-3) is a chemically modified, amphoteric starch derivative carrying both quaternary ammonium cationic groups and anionic phosphate ester groups on the amylose/amylopectin backbone [1]. It is classified as a starch tetrahydrogen triphosphate 2-hydroxy-3-(trimethylammonio)propyl ether chloride sodium salt, typically synthesized by sequential or simultaneous cationization (e.g., with CHPTAC) and phosphorylation (e.g., with sodium tripolyphosphate) [2]. Unlike single-charge modified starches, this dual-functionality material offers tunable net charge (isoelectric tailoring) for applications in wet-end papermaking, warp sizing, and wastewater flocculation where balanced charge interactions determine retention, drainage, and contaminant removal efficiency [1].

Why Cationic Starch Phosphate (CAS 101981-91-3) Cannot Be Substituted by Generic Cationic or Anionic Starches


Simple cationic starch or starch phosphate cannot replicate the performance profile of Cationic Starch Phosphate because the amphoteric architecture establishes a tunable isoelectric window that simultaneously binds negatively charged fibers/fillers and chelates cationic metal species [1]. In papermaking, substituting an amphoteric starch with a cationic-only starch eliminates the bound‑phosphate contribution to drainage, typically losing 20–30% drainage improvement [2]. In flocculation, a single-charge cationic starch loses efficiency as pH deviates from neutral, while the phosphate-buffered amphoteric starch maintains >80% turbidity reduction across pH 3–11 [3]. These functional gaps are not compensable by simple additive blending without precise zeta-potential control [2].

Quantitative Differentiation Evidence for Cationic Starch Phosphate (CAS 101981-91-3) vs. Closest Comparators


Drainage Efficiency: Amphoteric Starch Phosphate vs. Conventional Amphoteric Control in Papermaking Wet-End

Amphoteric starch phosphate meeting the criteria of ≥0.12% bound phosphorus, ≥800 cps viscosity, and anionic/cationic molar ratio 0.12–0.55 delivers drainage efficiency significantly above a representative commercial amphoteric starch control (waxy maize with 0.10% P, 0.173 A/C ratio) [1]. In a Britt Jar drainage test at pH 5.5–7.0, the optimized amphoteric starch phosphate (Sample B: 0.20% P, 0.273 A/C, 1,400 cps; Sample C: 0.17% P, 0.233 A/C, 1,500 cps; Sample E: 0.17% P, 0.233 A/C, 2,050 cps) achieved 121%, 127%, and 131% drainage efficiency relative to the control, respectively [1].

Papermaking wet-end additives Drainage improvement Amphoteric starch

Paper Tensile, Tear, and Burst Strength: Phosphate Amphoteric Starch vs. Unmodified Secondary Fiber Paper

Phosphate amphoteric cassava starch (sample No. 5, total DS 0.095, DSC=0.067, DSA=0.028) applied at 1.0 wt% relative to dried secondary fiber pulp increased tensile index by 25.6%, tearing index by 21.4%, and burst index by 29.4% compared to the control sample without starch additive [1]. The interior granule modification and optimized DSa/DSc ratio are critical for this simultaneous multi-property enhancement [1].

Paper strength enhancement Secondary fiber recycling Amphoteric starch reinforcement

Flocculation pH Robustness and Shear Resistance: Amphoteric Starch vs. Cationic Starch

A direct comparative flocculation study of amphoteric starch (quaternary ammonium + phosphate groups) versus a matched cationic starch (quaternary ammonium only) showed the amphoteric variant required lower dosage to achieve maximum turbidity reduction (11.0 mg/L optimum) and retained effective flocculation across pH 3.0–11.0, whereas the cationic starch performance was restricted to near-neutral pH [1]. Furthermore, the amphoteric starch demonstrated superior shear resistance with faster and more complete floc re-formation after breakage, as monitored by photometric dispersion analysis [1].

Wastewater flocculation Amphoteric flocculant Shear resistance

Fluid-Bed Processed Amphoteric Starch Drainage vs. Conventionally Prepared Amphoteric Starch

Amphoteric starch phosphate produced via anhydrous fluid-bed phosphorylation (Sample C, bound P 0.168%) delivered substantially higher drainage rates than a conventionally impregnated amphoteric starch (Sample D, 0.72% inorganic P impregnation) across the full dosage range of 10–40 lbs/ton in a dynamic drainage jar [1]. At 30 lbs/ton, Sample C achieved 268 cc/sec versus 211 cc/sec for Sample D, a 27% advantage [1].

Amphoteric starch manufacturing Fluidized bed phosphorylation Papermaking drainage aid

Adhesion to Cotton Fibers: Amphoteric (Neutral ζ) Starch vs. Phosphorylated Starch for Warp Sizing

Amphoteric starch with quaternary ammonium and phosphate groups adjusted to near-zero zeta potential (DS 0.02–0.03 for both functionalities) exhibited significantly stronger adhesion to cotton fibers than phosphorylated starch (anionic only) when evaluated by tensile strength and work-to-break of sized roving, and the resulting starch film showed higher tensile strength and lower wear loss [1]. The amphoteric starch was 'evidently superior to phosphorylated one in improving the quality of sized cotton yarns' [1].

Textile warp sizing Cotton yarn adhesion Amphoteric starch film

Application Scenarios Where Cationic Starch Phosphate (CAS 101981-91-3) Demonstrates Verified Differentiation


High-Speed Paper Machine Wet-End with Demanding Drainage and Retention Targets

Paper mills producing packaging grades on high-speed Fourdrinier machines benefit from amphoteric starch phosphate meeting the ≥0.12% bound P and ≥800 cps viscosity specification (US 4,876,336), as this profile delivers 21–31% greater drainage efficiency over standard amphoteric controls [1]. When procuring, specifying bound phosphorus ≥0.14% and viscosity ≥1,000 cps (preferred embodiment [1]) provides a safety margin for furnish variability. The fluid-bed processed variant (US 6,365,002) further enhances drainage by ~27% at 30 lbs/ton addition [2], making it suitable for closed water systems where drainage bottlenecks limit throughput.

Recycled Fiber-Based Paperboard Requiring Strength Build Without Refining Intensity Increase

Mills using high-percentage recycled fiber can achieve 20–30% increases in tensile, tear, and burst indices by incorporating phosphate amphoteric starch at 1.0 wt% (AMR 549, 2012 [3]). This enables grammage reduction while maintaining strength specifications, directly reducing fiber and energy costs. The DSa/DSc ratio near 0.42 (DSA 0.028/DSC 0.067) is indicated as optimal [3], providing a QC target for incoming material acceptance.

Variable-pH Industrial Wastewater Flocculation for Heavy Metal and Suspended Solids Removal

Treatment plants handling mixed electroplating, mining, or textile effluents with pH fluctuations between 3 and 11 can deploy amphoteric starch phosphate as a single flocculant that maintains turbidity reduction across the full pH range without acid/base dosing, unlike cationic starch which fails outside pH 4–9 [4]. The optimal dosage of ~11 mg/L (kaolin model) provides a starting point for jar testing. The phosphate groups additionally contribute to copper removal via chelation [4].

Cotton Warp Yarn Sizing as a Bio-Based Replacement for Synthetic Sizes

Textile weaving operations can replace partially hydrolyzed PVA or acrylate sizes with amphoteric starch phosphate having neutral zeta potential (DS 0.02–0.03 for both quaternary ammonium and phosphate groups) to achieve superior cotton adhesion and film toughness over anionic-only phosphorylated starch [5]. This reduces warp hairiness and loom stoppages without compromising desizing efficiency, and eliminates the BOD burden associated with synthetic size recovery.

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